1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 416870-70-7
VCID: VC7730790
InChI: InChI=1S/C13H26N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h12-14H,2-11H2,1H3
SMILES: CCCN1CCC(CC1)NCC2CCCO2
Molecular Formula: C13H26N2O
Molecular Weight: 226.364

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine

CAS No.: 416870-70-7

Cat. No.: VC7730790

Molecular Formula: C13H26N2O

Molecular Weight: 226.364

* For research use only. Not for human or veterinary use.

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine - 416870-70-7

Specification

CAS No. 416870-70-7
Molecular Formula C13H26N2O
Molecular Weight 226.364
IUPAC Name N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine
Standard InChI InChI=1S/C13H26N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h12-14H,2-11H2,1H3
Standard InChI Key XIBIFYYATXSUCM-UHFFFAOYSA-N
SMILES CCCN1CCC(CC1)NCC2CCCO2

Introduction

Synonyms

The compound is known by several synonyms, including:

  • N-(oxolan-2-ylmethyl)propan-1-amine

  • N-(tetrahydrofuran-2-yl)methylpropan-1-amine

  • Synthesis of 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the incorporation of the tetrahydrofuran moiety. While specific synthetic routes may vary, common methods include:

  • Formation of the piperidine base through cyclization reactions.

  • Alkylation processes to attach the propyl group.

  • Functionalization to introduce the tetrahydrofuran substituent.

  • Pharmacological Significance

Research indicates that compounds similar to 1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine may exhibit various biological activities, particularly in modulating neurotransmitter systems or serving as potential therapeutic agents for neurological disorders.

Biological Activity

Studies have highlighted the importance of piperidine derivatives in medicinal chemistry due to their ability to interact with various receptors in the central nervous system. For instance, compounds with similar structures have been investigated for their effects on histamine receptors, which are crucial in regulating numerous physiological functions.

Potential Applications

Potential applications for this compound could include:

  • Treatment of neurological disorders

  • Development of novel analgesics

  • Modulation of cognitive functions

  • Research Findings and Data Analysis

Recent studies have focused on exploring the structure–activity relationships (SAR) of piperidine derivatives, including those containing tetrahydrofuran moieties. These investigations often employ computational modeling and biological assays to evaluate binding affinities and functional activities.

Binding Affinity and Potency

Research has shown that modifications on the piperidine ring can significantly influence binding affinity to various receptors:

CompoundBinding Affinity (Ki)Potency (EC50)
Histamine7.9 ± 0.28.6 ± 0.0
1-(propyl)-piperidinVariesVaries

In Vitro Studies

In vitro studies utilizing cell lines such as HEK293T have been instrumental in assessing the pharmacological profiles of these compounds, providing insights into their efficacy and safety profiles.

1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine represents a promising candidate in the field of medicinal chemistry, with potential implications for drug development targeting neurological conditions. Ongoing research into its synthesis, biological activity, and pharmacological properties will be crucial for understanding its full therapeutic potential.

Continued exploration of its structure–activity relationships will facilitate the design of more effective derivatives, paving the way for novel therapeutic agents in clinical settings.

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